molecular formula C11H16ClNO3 B613185 D-Tyrosine ethyl ester hydrochloride CAS No. 23234-43-7

D-Tyrosine ethyl ester hydrochloride

Cat. No.: B613185
CAS No.: 23234-43-7
M. Wt: 245.7
InChI Key: BQULAXAVRFIAHN-HNCPQSOCSA-N
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Description

®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Mechanism of Action

Target of Action

H-D-Tyr-OEt.HCl, also known as ®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, is a derivative of the amino acid tyrosine

Mode of Action

They are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-D-Tyr-OEtIt is known that amino acids and their derivatives generally have high gi absorption . The compound is also predicted to be BBB (Blood-Brain Barrier) permeant , which means it can cross the blood-brain barrier and exert effects in the central nervous system.

Result of Action

The molecular and cellular effects of H-D-Tyr-OEtAs an ergogenic supplement, it may enhance physical performance, mental function, and resistance to stress .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-D-Tyr-OEtIt is recommended to store the compound in a sealed container, away from moisture, at -20°c for 3 years or in solvent at -80°c for 1 year . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride typically involves the esterification of tyrosine followed by the introduction of the hydrochloride group. The reaction conditions often require the use of an acid catalyst and an alcohol solvent. The process can be summarized as follows:

    Esterification: Tyrosine is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

    Hydrochloride Formation: The ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, primary amines, and various substituted phenylpropanoates.

Scientific Research Applications

®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme kinetics and protein synthesis.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: The parent compound from which ®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is derived.

    Phenylalanine: Another amino acid with a similar structure but lacking the hydroxyl group.

    Levodopa: A compound used in the treatment of Parkinson’s disease, structurally similar but with different functional groups.

Uniqueness

®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and biological processes.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQULAXAVRFIAHN-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945912
Record name Ethyl tyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23234-43-7
Record name D-Tyrosine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23234-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl D-tyrosinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023234437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl tyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl D-tyrosinate hydrochloride
Source European Chemicals Agency (ECHA)
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